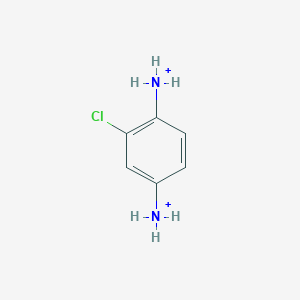

2-Chloro-1,4-phenylenediaminium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

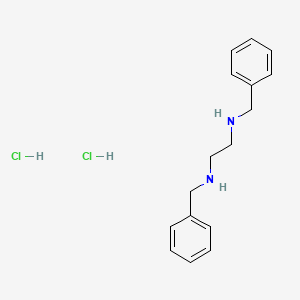

2-chloro-1,4-phenylenediaminium is an organic cation obtained by protonation of the two amino groups of 2-chloro-1,4-phenylenediamine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a 2-chloro-1,4-phenylenediamine.

Wissenschaftliche Forschungsanwendungen

Chemical Sensitization and Allergic Reactions

2-Chloro-1,4-phenylenediaminium and its derivatives, such as p-Phenylenediamine (PPD), are strong contact sensitizers and indicators of allergy to related substances due to cross-reactions. Research has investigated the patterns of cross-reactions between PPD and related substances to evaluate the prohapten concept, where certain substances may act as precursors to haptens, potentially causing allergic reactions. This concept was explored both in animal models and in human subjects allergic to PPD, offering insights into the underlying mechanisms of chemical sensitization and allergic responses (Basketter & Lidén, 1992).

Hair Dye Allergies

PPD is also a common ingredient in hair dyes and can act as a screening agent for hair dye contact allergy. The compound 6-Methoxy-2-methylamino-3aminopyridine HCl (INCI name HC Blue no. 7) is used in oxidative hair dye products and has been studied for its sensitizing properties. The local lymph node assay indicates that HC Blue no. 7 is a strong sensitizer, prompting considerations about its safe use in consumer products and underscoring the need for careful risk assessment (Søsted, Nielsen & Menné, 2009).

Bone Disease Treatment

Chloro-4-phenyl thiomethylene bisphosphonate (tiludronate) is a notable derivative of chloro-phenyl compounds, acting as an inhibitor of bone resorption. Its potential in treating bone diseases like Paget's disease has been explored, with studies demonstrating its ability to reduce bone turnover rate significantly. This indicates the broader potential of chloro-phenyl compounds in therapeutic applications (Reginster et al., 1993).

Metabolism and Decomposition Products

Research has also delved into the volatile metabolites and decomposition products of compounds related to 2-Chloro-1,4-phenylenediaminium, such as halothane. Understanding the metabolites and decomposition products of such compounds is crucial in various medical and industrial applications, shedding light on potential health effects and safety measures (Sharp, Trudell & Cohen, 1979).

Exposure and Neurobehavioral Effects

The effects of exposure to related chlorinated compounds, like chlorpyrifos, on neurobehavioral performance have been studied. These studies are pivotal in understanding the occupational hazards and health risks associated with such compounds, especially in vulnerable populations like adolescents (Rohlman et al., 2016).

Eigenschaften

Produktname |

2-Chloro-1,4-phenylenediaminium |

|---|---|

Molekularformel |

C6H9ClN2+2 |

Molekulargewicht |

144.6 g/mol |

IUPAC-Name |

(4-azaniumyl-2-chlorophenyl)azanium |

InChI |

InChI=1S/C6H7ClN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2/p+2 |

InChI-Schlüssel |

MGLZGLAFFOMWPB-UHFFFAOYSA-P |

Kanonische SMILES |

C1=CC(=C(C=C1[NH3+])Cl)[NH3+] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-3-[2-(1-piperidinyl)ethylthio]-[1,2,4]triazino[5,6-b]indole](/img/structure/B1225911.png)

![6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1225913.png)

![6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone](/img/structure/B1225920.png)

![N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1225924.png)

![ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1225926.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide](/img/structure/B1225929.png)

![5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225937.png)

![4-[4-[(1-Tert-butyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1225938.png)